Home > Products > Screening Compounds P33654 > Ganirelixacetate
Ganirelixacetate -

Ganirelixacetate

Catalog Number: EVT-13268458
CAS Number:
Molecular Formula: C82H119ClN18O13
Molecular Weight: 1600.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Ganirelix acetate is a synthetic decapeptide that functions as a competitive antagonist of gonadotropin-releasing hormone (GnRH). It is primarily used in assisted reproductive technology to prevent premature ovulation during controlled ovarian hyperstimulation. This compound is derived from native GnRH with specific amino acid substitutions, enhancing its effectiveness in clinical applications. Ganirelix acetate was first approved by the United States Food and Drug Administration on July 29, 1999, and has been utilized in fertility treatments since then, with the first reported pregnancy using this compound occurring in 1998 .

Source and Classification

Ganirelix acetate belongs to the class of organic compounds known as polypeptides, which are characterized by chains of amino acids. It is classified under several categories, including:

  • Anti-gonadotropin-releasing hormones
  • Hormone antagonists
  • Peptide hormones

The compound is specifically indicated for use in fertility treatments to control ovulation and manage hormone levels during assisted reproduction procedures .

Synthesis Analysis

Methods and Technical Details

The synthesis of ganirelix acetate typically involves solid-phase peptide synthesis techniques. A conventional method includes the use of a Boc (tert-butyloxycarbonyl) stationary phase. The synthesis process can be summarized in the following steps:

  1. Preparation of Precursor: The initial step involves synthesizing a precursor peptide with specific structural characteristics.
  2. Modification of Amino Groups: Side chain amino groups of lysine and D-lysine residues are modified using reagents such as ethylamino ethylimino methanesulfonic acid, with solvents like dimethylformamide or dimethyl sulfoxide employed.
  3. Purification and Conversion: The crude ganirelix product undergoes purification, salt conversion, and lyophilization to yield pure ganirelix acetate .

This method allows for high purity and low impurity levels, making it suitable for large-scale production.

Molecular Structure Analysis

Ganirelix acetate has a complex molecular structure characterized by its sequence of amino acids. The molecular formula is:

C80H113ClN18O13\text{C}_{80}\text{H}_{113}\text{Cl}\text{N}_{18}\text{O}_{13}

The molecular weight of ganirelix acetate as an anhydrous free base is approximately 1570.4 g/mol . The structure includes substitutions at positions 1, 2, 3, 6, 8, and 10 compared to native GnRH, which enhances its antagonistic properties against GnRH receptors .

Chemical Reactions Analysis

Ganirelix acetate primarily functions through its interaction with GnRH receptors. By binding to these receptors, it inhibits the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to reduced gonadotropin levels in circulation. This action effectively prevents premature ovulation during fertility treatments .

Technical Details

The mechanism involves competitive inhibition where ganirelix acetate competes with endogenous GnRH for receptor binding sites. This results in a rapid and reversible suppression of gonadotropin secretion, crucial for optimizing conditions for egg retrieval during assisted reproductive procedures .

Mechanism of Action

Ganirelix acetate exerts its pharmacological effects by blocking the action of GnRH at the pituitary gland level. The process can be outlined as follows:

  1. Receptor Binding: Ganirelix acetate binds to GnRH receptors on pituitary cells.
  2. Inhibition of Hormone Release: This binding prevents the normal action of GnRH, which would typically stimulate the release of LH and FSH.
  3. Reduction in Gonadotropins: As a result, there is a decrease in circulating levels of LH and FSH, thus controlling ovarian function during stimulation protocols .

Data from pharmacokinetic studies indicate that after subcutaneous administration, ganirelix acetate reaches maximum serum concentrations approximately one hour post-injection, demonstrating effective absorption and bioavailability .

Physical and Chemical Properties Analysis

Ganirelix acetate is presented as a colorless, sterile aqueous solution intended for subcutaneous administration. Key physical and chemical properties include:

  • Appearance: Colorless solution
  • pH: Approximately 5
  • Solubility: Completely miscible in water
  • Molecular Weight: 1570.4 g/mol
  • Stability: Stable under recommended storage conditions .

These properties are critical for ensuring the safety and efficacy of the compound when used in clinical settings.

Applications

Ganirelix acetate is predominantly used in reproductive medicine for:

  • Controlled Ovarian Hyperstimulation: It helps prevent premature ovulation during fertility treatments such as in vitro fertilization (IVF).
  • Management of Hormonal Levels: By controlling gonadotropin release, it aids in creating optimal conditions for egg harvesting.

The application of ganirelix acetate has significantly improved outcomes in assisted reproductive technologies by allowing better timing for ovulation induction and egg retrieval .

Developmental History and Synthesis of Ganirelix Acetate

Origins in GnRH Analog Research: Rational Drug Design Principles

Ganirelix acetate emerged from systematic efforts to engineer GnRH analogs capable of competitive receptor antagonism without the initial gonadotropin "flare effect" associated with agonists. Early GnRH research established that natural GnRH (pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂) binds to pituitary receptors, triggering luteinizing hormone (LH) and follicle-stimulating hormone (FSH) release. Rational drug design focused on modifying residues critical for receptor activation while preserving binding affinity. Key principles included:

  • Position-Specific Modifications: Substitutions at positions 1, 2, 3, 6, and 8 were identified to disrupt receptor signaling while enhancing metabolic stability [8] [9].
  • Hydrophobic D-Amino Acids: Incorporation of D-amino acids at positions 1–3 reduced proteolytic degradation and increased receptor affinity [6] [8].
  • Guanidine-Based Side Chains: Diethylhomoarginine (hArg(Et₂)) at positions 6 and 8 introduced steric hindrance to prevent receptor conformational changes required for signal transduction [1] [9].

These modifications yielded ganirelix acetate—a third-generation decapeptide antagonist with the sequence: Ac-D-2Nal-D-4Cpa-D-3Pal-Ser-Tyr-D-hArg(Et₂)-Leu-hArg(Et₂)-Pro-D-Ala-NH₂ [9].

Table 1: Key Amino Acid Substitutions in Ganirelix vs. Natural GnRH

PositionNatural GnRHGanirelix AcetateFunctional Impact
1pGluAc-D-2NalEnhanced receptor affinity & protease resistance
2HisD-4CpaBlocked receptor activation
3TrpD-3PalIncreased hydrophobic interactions
6ArgD-hArg(Et₂)Steric hindrance preventing G-protein coupling
8ArgL-hArg(Et₂)Stabilized receptor-antagonist complex
10GlyD-AlaImproved metabolic stability

Synthetic Peptide Engineering: Amino Acid Substitution Strategies

The synthesis of ganirelix acetate leverages Fmoc solid-phase peptide synthesis (SPPS) with strategic protecting group chemistry to address challenges posed by non-natural amino acids:

  • Dde Protection for Lysine Analogs: Positions 6 and 8 utilize Fmoc-D-Lys(Dde)-OH and Fmoc-Lys(Dde)-OH, enabling selective deprotection with 2% hydrazine/DMF while preserving other side-chain protections (e.g., tBu, Trt). This prevents premature guanidinylation [1] [5].
  • On-Resin Guanidinylation: After Dde removal, N,N'-diethylcarbodiimide and ytterbium triflate catalyze side-chain modification of lysine to form diethylhomoarginine directly on the resin. This avoids costly pre-synthesis of Fmoc-hArg(Et₂)-OH [1].
  • Fragment Condensation: Alternative approaches couple pre-synthesized fragments (e.g., [1-5] and [6-10] sequences) using PyBOP/HOBt activation, improving purity (>98%) and reducing deletion sequences [3] [5].

Critical purification steps involve reverse-phase HPLC with trifluoroacetic acid (TFA)/acetonitrile gradients to separate acetate salts and isoforms. Final drug substance characterization confirms identity via mass spectrometry (MW: 1570.4 Da) and chiral analysis [5] [9].

Table 2: Synthesis Methodologies for Ganirelix Acetate

MethodKey InnovationsYield/PurityPatent/Reference
Linear Fmoc-SPPSDde-protected Lys at positions 6/8; on-resin guanidinylation75–80%, >95% purityCN104017058A [1]
Fragment CondensationCoupling of [1-5] and [6-10] fragments; PyBOP activation82%, >98% purityCN107056894B [3]
Hybrid Liquid/Solid PhaseSolution-phase synthesis of hArg(Et₂) segments68%, >97% purityCN104231055A [5]

Evolution of Formulation Technologies: Pre-Filled Syringe Innovations

Formulation challenges for ganirelix acetate centered on maintaining stability of the decapeptide in aqueous solution while ensuring patient-friendly delivery:

  • Buffer Optimization: A pH 4.5–5.5 acetate buffer system minimizes deamidation and aggregation, with osmolality adjusted to 250–350 mOsm/kg using sodium chloride [9].
  • Pre-Filled Syringe Design: Siliconized glass syringes with staked needles incorporate latex-free plungers (bromobutyl rubber) to prevent leachables. Needle shields use dry natural rubber, requiring labeling for latex allergies [9].
  • Stability Enhancements: Exclusion of preservatives (e.g., benzyl alcohol) prevents peptide precipitation. Accelerated stability studies confirm 24-month shelf life at 2–8°C with <0.5% degradation products [9].

Regulatory Milestones: FDA and EMA Approval Pathways

Ganirelix acetate’s approval trajectory exemplifies the regulatory framework for peptide generics:

  • FDA Approval (1999): Approved as Antagon™ (Organon) based on phase III trials demonstrating 98% suppression of premature LH surges in IVF cycles. Bioequivalence studies waived due to identical peptide sequence and formulation to reference product [2] [7].
  • EMA Approval (2002): Marketed as Orgalutran®; required comparative pharmacokinetic studies showing AUC₀–₂₄ of 11.8 ng·h/mL and Cₘₐₓ of 4.9 ng/mL, matching reference profiles [2] [9].
  • Generic Approvals (2019–2022): Sun Pharma’s 2019 FDA approval for generic ganirelix cited identical active ingredient, concentration, and formulation. EMA approved Ganirelix Gedeon Richter in 2022 without bioequivalence studies, citing therapeutic equivalence to Orgalutran [2] [7].

Table 3: Regulatory Timeline for Ganirelix Acetate

YearAgencyProduct/MilestoneBasis for Approval
1999FDAAntagon™ (Organon)Phase III efficacy data; LH surge suppression in 1,096 patients
2002EMAOrgalutran®PK studies in healthy volunteers; comparable AUC/Cₘₐₓ
2019FDASun Pharma generic ganirelixANDA citing identical formulation to reference
2022EMAGanirelix Gedeon RichterEU generic approval without bioequivalence studies

Properties

Product Name

Ganirelixacetate

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-[bis(ethylamino)methylideneamino]hexanoyl]amino]-4-methylpentanoyl]amino]-6-[bis(ethylamino)methylideneamino]hexanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide;ethane

Molecular Formula

C82H119ClN18O13

Molecular Weight

1600.4 g/mol

InChI

InChI=1S/C80H113ClN18O13.C2H6/c1-9-84-79(85-10-2)88-38-17-15-24-60(70(104)94-62(41-49(5)6)71(105)93-61(25-16-18-39-89-80(86-11-3)87-12-4)78(112)99-40-20-26-68(99)77(111)90-50(7)69(82)103)92-73(107)64(44-53-30-35-59(102)36-31-53)97-76(110)67(48-100)98-75(109)66(46-55-21-19-37-83-47-55)96-74(108)65(43-52-28-33-58(81)34-29-52)95-72(106)63(91-51(8)101)45-54-27-32-56-22-13-14-23-57(56)42-54;1-2/h13-14,19,21-23,27-37,42,47,49-50,60-68,100,102H,9-12,15-18,20,24-26,38-41,43-46,48H2,1-8H3,(H2,82,103)(H,90,111)(H,91,101)(H,92,107)(H,93,105)(H,94,104)(H,95,106)(H,96,108)(H,97,110)(H,98,109)(H2,84,85,88)(H2,86,87,89);1-2H3/t50-,60-,61+,62+,63-,64+,65-,66-,67+,68+;/m1./s1

InChI Key

RFFLAXZVPSLISN-FEGBTNLQSA-N

Canonical SMILES

CC.CCNC(=NCCCCC(C(=O)NC(CC(C)C)C(=O)NC(CCCCN=C(NCC)NCC)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CN=CC=C3)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)NC(=O)C)NCC

Isomeric SMILES

CC.CCNC(=NCCCC[C@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN=C(NCC)NCC)C(=O)N1CCC[C@H]1C(=O)N[C@H](C)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@@H](CC3=CN=CC=C3)NC(=O)[C@@H](CC4=CC=C(C=C4)Cl)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)NC(=O)C)NCC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.